Lipophilicity (XLogP) Comparison
The target compound possesses an XLogP of 0.2, substantially lower than 1H‑1,2,4‑triazole‑1‑carbonyl chloride (XLogP = 0.9) and 3‑chloro‑4‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑1,2,4‑triazole‑1‑carbonyl chloride (XLogP = 1.5) [1][2][3]. This indicates that the 5‑methyl‑3‑oxo substitution pattern significantly reduces lipophilicity, which can improve aqueous solubility of intermediates and simplify aqueous-phase workup procedures.
Unsubstituted = 0.9
3-Chloro analog = 1.5
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | 1H-1,2,4-Triazole-1-carbonyl chloride (XLogP = 0.9); 3-Chloro-4-methyl-5-oxo analog (XLogP = 1.5) |
| Quantified Difference | 0.7 log unit lower than unsubstituted analog; 1.3 log unit lower than chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity directly influences solubility and phase-partitioning behavior, making the target compound preferable for aqueous reaction conditions or when a more polar scaffold is required for biological target compatibility.
- [1] PubChem Compound Summary for CID 45081380, 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. View Source
- [2] PubChem Compound Summary for CID 45117653, 1H-1,2,4-Triazole-1-carbonyl chloride. View Source
- [3] PubChem Compound Summary for CID 15029376, 3-Chloro-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. View Source
